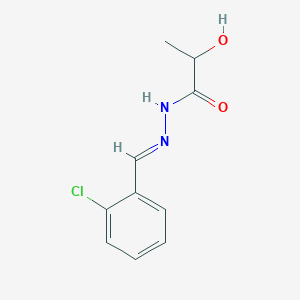
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that features both hydrazide and hydroxypropanoic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of (2-chlorophenyl)methylene hydrazine with 2-hydroxypropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
科学研究应用
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
- (E)-2-Hydroxypropanoic acid ((2-bromophenyl)methylene)hydrazide
- (E)-2-Hydroxypropanoic acid ((2-fluorophenyl)methylene)hydrazide
- (E)-2-Hydroxypropanoic acid ((2-methylphenyl)methylene)hydrazide
Uniqueness
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the chlorophenyl group can enhance the compound’s activity and selectivity.
生物活性
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide, a hydrazone derivative, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its structural formula:
This compound features a hydrazone linkage, which is known for contributing to diverse biological activities.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In one study, various hydrazone compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MIC) as low as 3.91 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (E)-2-Hydroxypropanoic acid | Staphylococcus aureus | 3.91 |
| (E)-2-Hydroxypropanoic acid | Escherichia coli | 5.00 |
| Other derivatives | Various | 4.00 - 10.00 |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have demonstrated that hydrazone derivatives can inhibit the proliferation of various cancer cell lines, including those from breast, lung, and liver cancers.
In vitro assays using the MTT method revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be significantly lower compared to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Hydrazone Derivatives in Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 5.20 | Doxorubicin | 10.00 |
| MCF-7 | 4.77 | 5-Fluorouracil | 6.50 |
| A549 | 6.30 | Doxorubicin | 12.00 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have indicated that hydrazone derivatives, including this compound, demonstrate significant free radical scavenging abilities.
The DPPH radical scavenging assay showed that this compound has an antioxidant activity comparable to established antioxidants like quercetin .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (E)-2-Hydroxypropanoic acid | 85% |
| Quercetin | 90% |
| Control | 10% |
Case Studies
- In Vivo Toxicity Assessment : A study conducted using zebrafish embryos demonstrated that the compound exhibited low toxicity levels at concentrations effective for antimicrobial and anticancer activities . This suggests a favorable safety profile for potential therapeutic applications.
- Clinical Relevance : Research has indicated that the hydrazone moiety is present in several clinically relevant compounds, highlighting the potential for developing new therapeutics based on this scaffold .
属性
CAS 编号 |
133661-73-1 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC 名称 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxypropanamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)10(15)13-12-6-8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15)/b12-6+ |
InChI 键 |
GLTZQRQKBBRZGK-WUXMJOGZSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)O |
规范 SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















